

Technical Support Center: RC-3095 TFA In Vivo Metabolic Stability

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Compound of Interest					
Compound Name:	RC-3095 TFA				
Cat. No.:	B15604068	Get Quote			

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the bombesin/gastrin-releasing peptide receptor (GRPR) antagonist, **RC-3095 TFA**. The information provided is intended to assist in the design and execution of in vivo metabolic stability studies.

Frequently Asked Questions (FAQs)

Q1: What is the expected in vivo half-life of RC-3095?

A1: The reported plasma elimination half-life of RC-3095 varies between species. In a Phase I clinical trial involving two patients with advanced solid malignancies, the plasma elimination half-life was between 8.6 and 10.9 hours.[1][2][3][4] However, it is important to note that the study mentioned challenges with the analytical methodology, which may have impacted the results.[1][3] In preclinical studies with rats, RC-3095 showed a much more rapid decline in serum concentrations, becoming undetectable 3 to 5 hours after intravenous or subcutaneous administration.[5] Peak serum levels in rats were observed at 2 minutes post-intravenous injection and 15 minutes post-subcutaneous injection.[5]

Q2: What are the known metabolites of RC-3095 TFA?

A2: Currently, there is no publicly available information detailing the specific in vivo metabolites of **RC-3095 TFA**. For peptide-based drugs, metabolic pathways can include proteolysis by peptidases. To identify the metabolic soft spots and characterize the metabolites of RC-3095,







dedicated metabolite identification studies are recommended. These studies typically involve incubating the compound with liver microsomes, hepatocytes, or plasma from the species of interest, followed by analysis using high-resolution mass spectrometry to identify and characterize the resulting metabolites.

Q3: Which animal models are suitable for in vivo metabolic stability studies of RC-3095?

A3: Based on published preclinical research, both mice and rats have been used for in vivo studies of RC-3095, primarily for efficacy evaluation.[5][6][7][8][9][10] The choice of species for a metabolic stability study should be guided by the specific research question and, if applicable, by identifying the species whose metabolic profile most closely resembles that of humans.

Q4: What analytical methods are recommended for quantifying RC-3095 in biological matrices?

A4: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of RC-3095 in human plasma.[2][11] This method involves a simple protein precipitation step for sample preparation and has been established for use in pharmacokinetic studies.[2][11] Given the challenges with analytical methods mentioned in a clinical trial, validating the chosen analytical method for specificity, sensitivity, accuracy, and precision is crucial.[1][3]

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Possible Cause(s)	Recommended Solution(s)
High variability in pharmacokinetic data	- Inconsistent dosing technique (e.g., subcutaneous vs. intraperitoneal) Issues with animal handling and stress Problems with blood sample collection and processing Analytical method variability.	- Ensure consistent and accurate administration of RC-3095 TFA Standardize animal handling procedures to minimize stress Follow a strict protocol for blood collection, processing, and storage to prevent degradation Thoroughly validate the analytical method for reproducibility and accuracy.
Rapid disappearance of RC- 3095 in plasma	- This may be the intrinsic pharmacokinetic property of the peptide in the chosen species, as observed in rats. [5]- Rapid metabolism by plasma or tissue peptidasesRapid clearance by renal or other routes.	- Increase the frequency of early time point sampling to accurately capture the initial distribution and elimination phases Consider using protease inhibitors during sample collection if ex vivo degradation is suspected Investigate potential routes of elimination, such as analyzing urine and feces for the parent compound and metabolites.
Difficulty in detecting metabolites	- Low concentrations of metabolites Metabolites are highly polar and not well-retained on standard reversephase LC columns Inappropriate analytical technique.	- Concentrate the samples before analysis Use a more sensitive mass spectrometer Employ different chromatographic conditions (e.g., HILIC chromatography for polar metabolites) Use radiolabeled RC-3095 to aid in the detection of all metabolites.



Discrepancy between preclinical and human pharmacokinetic data

 Species differences in drug metabolism and clearance are common for peptides. - Conduct in vitro crossspecies metabolism studies (e.g., using hepatocytes from rats, mice, and humans) to understand species-specific metabolic pathways.- This information can help in selecting the most appropriate animal model for predicting human pharmacokinetics.

Quantitative Data Summary

The following table summarizes the available quantitative pharmacokinetic data for RC-3095. Due to the limited publicly available data, a comprehensive summary is not possible.

Parameter	Species	Value	Route of Administration	Reference(s)
Plasma Elimination Half- life (t½)	Human	8.6 - 10.9 hours	Not Specified	[1][2][3][4]
Time to Peak Serum Concentration (Tmax)	Rat	2 minutes	Intravenous	[5]
Time to Peak Serum Concentration (Tmax)	Rat	15 minutes	Subcutaneous	[5]
Time to Undetectable Serum Levels	Rat	3 - 5 hours	Intravenous & Subcutaneous	[5]



Experimental Protocols

While a specific, detailed protocol for the in vivo metabolic stability of **RC-3095 TFA** is not publicly available, the following section outlines a general methodology based on standard practices for peptide drugs.

General Protocol for In Vivo Metabolic Stability Assessment in Rodents

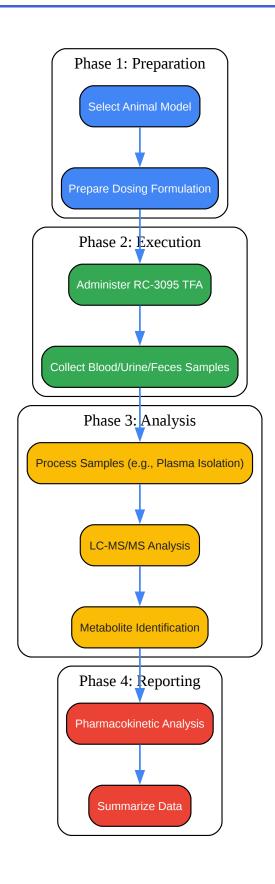
- Animal Model: Select the appropriate rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice). Acclimatize the animals for at least one week before the experiment.
- Dosing Formulation: Prepare a sterile, isotonic solution of RC-3095 TFA in a suitable vehicle (e.g., saline). The concentration should be calculated based on the desired dose and the average weight of the animals.
- Administration: Administer RC-3095 TFA via the desired route (e.g., intravenous bolus via the tail vein or subcutaneous injection).
- Sample Collection:
 - Collect blood samples at predetermined time points (e.g., 0, 2, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).
 - Collect blood into tubes containing an anticoagulant (e.g., EDTA) and a protease inhibitor cocktail to prevent ex vivo degradation.
 - Process the blood to obtain plasma by centrifugation at 4°C.
 - Store plasma samples at -80°C until analysis.
 - For metabolite identification, collection of urine and feces in metabolic cages may also be required.
- Sample Analysis:
 - Thaw plasma samples on ice.



- Extract RC-3095 and its potential metabolites using a protein precipitation method (e.g., with cold acetonitrile).[2][11]
- Analyze the extracts using a validated LC-MS/MS method.
- For metabolite identification, use high-resolution mass spectrometry to obtain accurate mass and fragmentation data.
- Data Analysis:
 - Calculate the concentration of RC-3095 at each time point using a standard curve.
 - Determine pharmacokinetic parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd) using appropriate software.
 - Analyze the mass spectrometry data to identify and structurally elucidate any metabolites.

Visualizations

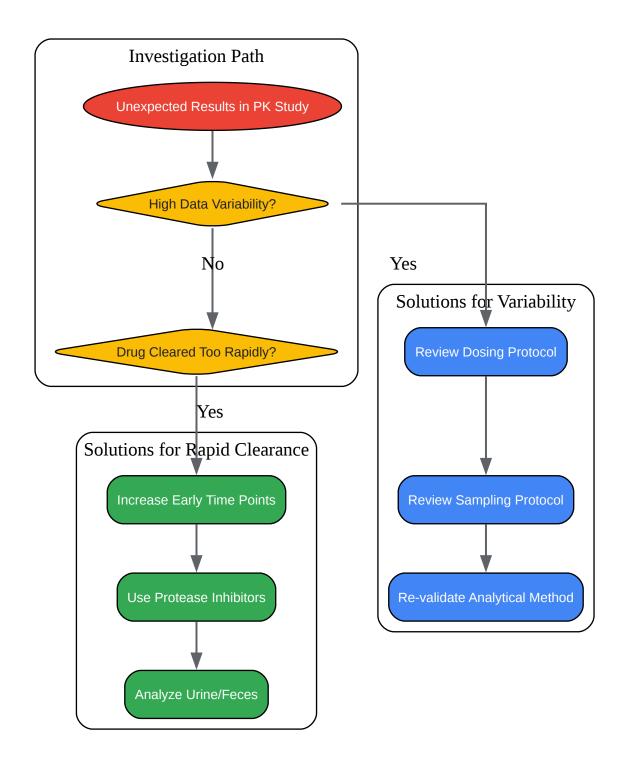




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Caption: Experimental workflow for in vivo metabolic stability assessment.





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Caption: Troubleshooting logic for pharmacokinetic studies.



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